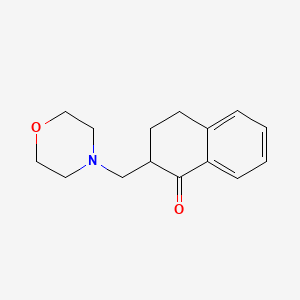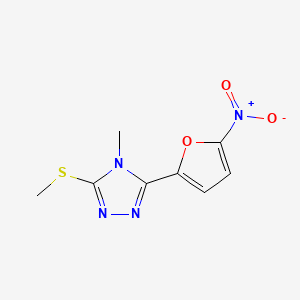![molecular formula C17H20N2O2 B12001560 N'-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B12001560.png)
N'-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse chemical and biological activities. This compound features a furan ring, a hydrazide group, and a substituted phenyl ring, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide typically involves the condensation reaction between 2,5-dimethyl-3-furoic acid hydrazide and 4-isopropylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of 2,5-dimethyl-3-furoic acid hydrazide: This intermediate can be synthesized by reacting 2,5-dimethyl-3-furoic acid with hydrazine hydrate in ethanol.
Condensation Reaction: The 2,5-dimethyl-3-furoic acid hydrazide is then reacted with 4-isopropylbenzaldehyde in ethanol under reflux to form the desired hydrazone.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery systems and purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities due to its hydrazone moiety.
Medicine: Explored for its potential as an enzyme inhibitor, particularly in the context of diseases where hydrazone derivatives have shown efficacy.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide exerts its effects often involves interaction with biological macromolecules. The hydrazone group can form stable complexes with metal ions, which can then interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved typically include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Metal Chelation: Forms complexes with metal ions, which can then participate in redox reactions or other biochemical processes.
Comparison with Similar Compounds
N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide can be compared with other hydrazone derivatives such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Similar in structure but with different substituents on the phenyl ring, leading to different chemical and biological properties.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
The uniqueness of N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities compared to other hydrazone derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of action of N’-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)15-7-5-14(6-8-15)10-18-19-17(20)16-9-12(3)21-13(16)4/h5-11H,1-4H3,(H,19,20)/b18-10+ |
InChI Key |
VQHJRLYTYPZTAB-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-butyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12001478.png)

![8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001490.png)


![N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B12001512.png)
![1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B12001518.png)

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001531.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001551.png)


![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12001570.png)
